![molecular formula C13H18N4O2S B261674 N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide, also known as DMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMS is a sulfonamide derivative that has been extensively studied for its biological and chemical properties.
Mécanisme D'action
The mechanism of action of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in various tissues. N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the pH of the affected tissues, which can have a range of physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide are complex and depend on the specific tissue or cell type being affected. N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has been shown to have antimicrobial effects against a range of bacterial and fungal pathogens. The compound has also been shown to have antitumor effects, with studies suggesting that N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide can induce apoptosis in cancer cells. In addition, N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has been shown to have anti-inflammatory effects, with studies suggesting that the compound can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide for lab experiments is its high yield and purity. The compound can be easily synthesized and purified, making it an ideal candidate for use in a range of experiments. In addition, N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has been extensively studied, and its properties are well-characterized, making it a useful tool for researchers. However, one of the limitations of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide is its potential toxicity, which can vary depending on the specific tissue or cell type being affected. Careful consideration must be given to the concentration of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide used in experiments, and appropriate safety measures should be taken.
Orientations Futures
There are several areas of future research that could be explored with regards to N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide. One area of interest is the development of new compounds based on N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide that have improved therapeutic properties. Another area of interest is the investigation of the potential use of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide as a diagnostic tool for cancer detection. In addition, further studies are needed to fully understand the biochemical and physiological effects of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide and to identify potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 3,5-dimethyl-1H-1,2,4-triazole and ethylenediamine. The reaction is carried out in a solvent such as dichloromethane, and the product is purified using column chromatography. The yield of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide is typically high, and the compound can be obtained in a pure form.
Applications De Recherche Scientifique
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has also been studied for its potential use as a diagnostic tool for cancer detection. In addition, N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has been used as a building block for the synthesis of other compounds with potential therapeutic applications.
Propriétés
Nom du produit |
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide |
|---|---|
Formule moléculaire |
C13H18N4O2S |
Poids moléculaire |
294.38 g/mol |
Nom IUPAC |
N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H18N4O2S/c1-10-4-6-13(7-5-10)20(18,19)14-8-9-17-12(3)15-11(2)16-17/h4-7,14H,8-9H2,1-3H3 |
Clé InChI |
DRJNOGJDMKHOLW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=NC(=N2)C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=NC(=N2)C)C |
Solubilité |
27.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-methyl-2-[[2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B261603.png)
![N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B261610.png)
![N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B261612.png)
![N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)
![Ethyl 1-[(2,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B261628.png)
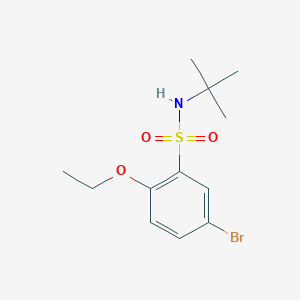
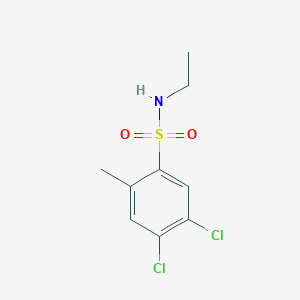
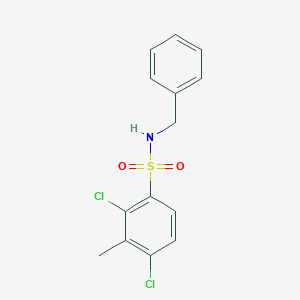
![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B261639.png)
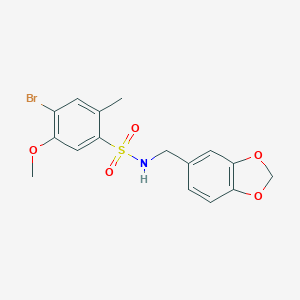
![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)
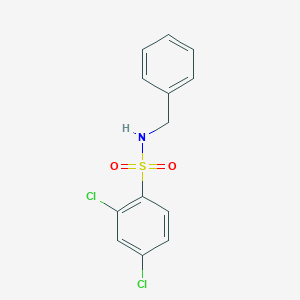
![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)